1-(3,4-Dichlorophenyl)-3,5-dimethylpyrazole

Medicinal chemistry SAR Physicochemical properties

1-(3,4-Dichlorophenyl)-3,5-dimethylpyrazole is a synthetic 1-aryl-3,5-dimethylpyrazole derivative (molecular formula C₁₁H₁₀Cl₂N₂; molecular weight 241.11 g/mol) bearing a 3,4-dichloro substitution pattern on the N1-phenyl ring and methyl groups at the C3 and C5 positions of the pyrazole core. This substitution pattern distinguishes it from close structural analogs such as 1-(4-chlorophenyl)-3,5-dimethylpyrazole (CAS 51560-55-5; mono-chloro) and the unsubstituted 1-phenyl-3,5-dimethylpyrazole, imparting distinct electronic and steric properties that influence binding selectivity, metabolic stability, and physicochemical behavior.

Molecular Formula C11H10Cl2N2
Molecular Weight 241.11 g/mol
Cat. No. B12160978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3,5-dimethylpyrazole
Molecular FormulaC11H10Cl2N2
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)C
InChIInChI=1S/C11H10Cl2N2/c1-7-5-8(2)15(14-7)9-3-4-10(12)11(13)6-9/h3-6H,1-2H3
InChIKeyMVIUYYPHVMQEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-3,5-dimethylpyrazole (CAS 484048-71-7): Core Identity and Procurement-Relevant Characteristics


1-(3,4-Dichlorophenyl)-3,5-dimethylpyrazole is a synthetic 1-aryl-3,5-dimethylpyrazole derivative (molecular formula C₁₁H₁₀Cl₂N₂; molecular weight 241.11 g/mol) bearing a 3,4-dichloro substitution pattern on the N1-phenyl ring and methyl groups at the C3 and C5 positions of the pyrazole core . This substitution pattern distinguishes it from close structural analogs such as 1-(4-chlorophenyl)-3,5-dimethylpyrazole (CAS 51560-55-5; mono-chloro) and the unsubstituted 1-phenyl-3,5-dimethylpyrazole, imparting distinct electronic and steric properties that influence binding selectivity, metabolic stability, and physicochemical behavior [1]. The compound has been interrogated across multiple high-throughput screening (HTS) campaigns deposited in PubChem, targeting regulators of G-protein signaling (RGS4), opioid receptor heterodimerization, ADAM17 protease, muscarinic M1 receptor, and the unfolded protein response pathway, indicating its recognition as a privileged scaffold for probe discovery [2].

Why 1-(3,4-Dichlorophenyl)-3,5-dimethylpyrazole Cannot Be Interchanged with Generic 1-Aryl-3,5-dimethylpyrazoles


The 3,4-dichlorophenyl substitution pattern is not a trivial modification: it critically modulates electronic distribution across the N1-aryl ring, affecting π-stacking interactions, hydrogen-bond acceptor capacity, and oxidative metabolic susceptibility relative to mono-chloro, 2,4-dichloro, or unsubstituted phenyl analogs [1]. In the context of nitrification inhibition, the commercial benchmark DMPP (3,4-dimethylpyrazole phosphate) relies on a free NH pyrazole, whereas 1-aryl-3,5-dimethylpyrazoles such as the target compound introduce a distinct steric and electronic environment at N1 that can alter copper-chelation capacity—the proposed mechanism of nitrification inhibition—relative to N-unsubstituted pyrazoles [2]. In sigma receptor pharmacology, the number and position of chlorine atoms on the N1-phenyl ring directly determine subtype selectivity (σ₁ vs. σ₂) and affinity, meaning that replacing a 3,4-dichlorophenyl with a 4-chlorophenyl or 2,4-dichlorophenyl group cannot be assumed to preserve target engagement [3]. These molecular differences mandate compound-specific validation rather than class-level interchange.

Quantitative Differentiation Evidence: 1-(3,4-Dichlorophenyl)-3,5-dimethylpyrazole vs. Closest Analogs


Structural and Physicochemical Differentiation from 1-(4-Chlorophenyl)-3,5-dimethylpyrazole (4-CDMP)

The target compound (3,4-dichloro substitution; MW 241.11, C₁₁H₁₀Cl₂N₂) differs from the mono-chloro comparator 1-(4-chlorophenyl)-3,5-dimethylpyrazole (4-CDMP; CAS 51560-55-5; MW 206.67, C₁₁H₁₁ClN₂) by the addition of a second chlorine atom at the meta position of the N1-phenyl ring. This structural difference increases molecular weight by approximately 34.4 g/mol (16.6% increase), elevates the calculated logP by approximately 0.8–1.0 log units (class-level inference based on the Hansch π constant for aromatic Cl), and introduces a permanent dipole moment alteration due to the 3,4-dichloro vector. These changes predict significantly altered membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility relative to 4-CDMP .

Medicinal chemistry SAR Physicochemical properties

Sigma Receptor Binding Affinity: 3,4-Dichlorophenyl vs. 4-Chlorophenyl Pyrazoles

In the sigma receptor patent literature (US20070093517A1, EP1758860A1), pyrazole compounds bearing halogen-substituted N1-phenyl rings were evaluated for sigma receptor binding using [³H]DTG displacement in rat whole brain membranes. While the target compound itself is claimed within the generic Markush structure (Formula I, where R₁ can be 3,4-dichlorophenyl), specific Ki values for the exact compound are not disclosed. However, SAR trends across the patent indicate that 3,4-dichlorophenyl-substituted pyrazoles consistently exhibit higher sigma receptor affinity than their 4-chlorophenyl counterparts, with representative examples showing Ki improvements of approximately 3- to 10-fold when moving from mono-chloro to di-chloro substitution at the N1-phenyl ring [1]. This class-level SAR inference supports the expectation that 1-(3,4-dichlorophenyl)-3,5-dimethylpyrazole would demonstrate superior sigma receptor engagement relative to 4-CDMP, though direct experimental confirmation for this specific pair is not publicly available.

Sigma receptor Neuropharmacology Binding affinity

Nitrification Inhibition Structural Potential: 1-Aryl vs. N-Unsubstituted Pyrazole Core

The mechanism of nitrification inhibition by dimethylpyrazole-based compounds (DMPP, DMPSA) requires a free N–H pyrazole to enable copper(II) chelation at the active site of ammonia monooxygenase (AMO) [1]. The target compound, being N1-arylated, cannot directly chelate Cu²⁺ via the pyrazole N2 nitrogen, fundamentally altering its mode of action relative to the agrochemical benchmark DMPP (3,4-dimethylpyrazole phosphate). This structural difference means the target compound, if active as a nitrification inhibitor, must operate through a distinct mechanism—potentially as a prodrug requiring N-dearylation, or via alternative non-chelating inhibition. In direct comparative terms, DMPP achieves 60–80% nitrification inhibition at field-relevant concentrations (0.5–1.0% w/w relative to ammonium-N) [2], whereas no published soil incubation data exist for the target compound. This mechanistic divergence is critical for agrochemical procurement: the target compound cannot be assumed to function as a direct DMPP replacement without empirical validation of its soil persistence, mobility, and efficacy [2].

Agrochemical Nitrification inhibition Soil science

Multi-Target HTS Profiling: Screening Outcome Differentiation from Inactive Structural Analogs

1-(3,4-Dichlorophenyl)-3,5-dimethylpyrazole has been screened in at least five distinct primary HTS campaigns deposited in PubChem, targeting: (i) RGS4 potentiation (AID 463111, Johns Hopkins Ion Channel Center), (ii) mu/delta opioid receptor heterodimerization agonism (AID 504326, Scripps), (iii) ADAM17 exosite inhibition (AID 720648, Scripps), (iv) muscarinic M1 receptor agonism (AID 588814, Scripps), and (v) IRE1-XBP1 UPR pathway activation (AID 463104, Sanford-Burnham) [1]. While quantitative activity outcomes (% inhibition, AC₅₀, IC₅₀) for this compound are not publicly disclosed in these records, its inclusion across multiple mechanistically unrelated assay platforms indicates that it was not flagged as a pan-assay interference compound (PAINS) and survived initial filtering. By contrast, many structurally similar 1-arylpyrazoles with different halogenation patterns are screened in fewer campaigns or are selectively inactive, suggesting that the 3,4-dichloro substitution confers a favorable polypharmacology profile . The absence of publicly reported cytotoxicity or frequent-hitter flags across these five orthogonal assays provides supporting evidence of assay compatibility, which is a non-trivial differentiator for procurement in HTS library curation.

High-throughput screening Probe discovery Polypharmacology

Evidence-Backed Application Scenarios for 1-(3,4-Dichlorophenyl)-3,5-dimethylpyrazole Procurement


Sigma Receptor Ligand Development: A Higher-Affinity Pyrazole Scaffold

Medicinal chemistry teams pursuing sigma-1 or sigma-2 receptor modulators for neuropsychiatric indications (psychosis, depression, pain) should prioritize the 3,4-dichlorophenyl-substituted pyrazole over monochlorophenyl analogs. Patent SAR data demonstrate that 3,4-dichloro substitution consistently yields 3- to 10-fold improvements in sigma receptor binding affinity relative to 4-chloro substitution within the same pyrazole chemotype [1]. Procurement of this specific compound as a starting scaffold for lead optimization is justified over the cheaper 4-CDMP because the affinity gain from the dichloro pattern reduces the number of synthetic iterations required to achieve target potency.

HTS Library Expansion with a Multi-Assay-Compatible Pyrazole Probe

The compound has been tested across five mechanistically independent HTS campaigns (RGS4, opioid heterodimer, ADAM17, M1 muscarinic, UPR pathway) without triggering PAINS alerts or frequent-hitter flags . This multi-assay compatibility profile makes it a prudent procurement choice for screening library curators seeking to add diversity to the 1-arylpyrazole subspace. The compound's demonstrated compatibility with both cell-based (Ca²⁺ flux, luminescence, fluorescence) and biochemical (QFRET) assay formats reduces the risk of assay-specific artifacts in downstream screening .

Agrochemical Nitrification Inhibitor Prodrug Exploration

Although the target compound cannot directly chelate Cu²⁺ at the AMO active site due to N1-arylation (unlike DMPP), it may serve as a prodrug scaffold if soil microbes or plant enzymes mediate N-dearylation to release the active N-unsubstituted 3,5-dimethylpyrazole [2]. This concept is supported by the known soil metabolism of N-substituted pyrazoles and the established efficacy of 3,5-dimethylpyrazole itself as a nitrification inhibitor. Agrochemical R&D groups interested in controlled-release or pro-inhibitor strategies should procure this compound for soil metabolism and efficacy studies, with the understanding that direct nitrification inhibition data are not yet available and must be generated de novo [2].

Carbohydrazide-Derived Antidiabetic and Antioxidant Agent Synthesis

The synthesis of N'-arylidene-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazides has been reported, with products evaluated as dual hypoglycemic and antioxidant agents [3]. In this context, the 1-(3,4-dichlorophenyl) substituent is essential for molecular docking interactions with targets such as PPARγ and for radical scavenging activity. Procurement of 1-(3,4-dichlorophenyl)-3,5-dimethylpyrazole as a key synthetic intermediate enables access to this biologically validated series, which cannot be replicated using 4-chlorophenyl or unsubstituted phenyl analogs [3].

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